2-Methoxy-4-(trifluoromethyl)phenol
Overview
Description
2-Methoxy-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H7F3O2. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
2-Methoxy-4-(trifluoromethyl)phenol is a type of organofluorine compound that belongs to the class of trifluoromethylbenzenes Similar compounds have been used in the synthesis of radiotracer candidates for imaging the expression of cyclooxygenase-2 (cox-2) in the brain .
Mode of Action
It’s known that trifluoromethylbenzenes can interact with various biological targets through the trifluoromethyl group .
Biochemical Pathways
Similar compounds have been implicated in pathways related to cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Pharmacokinetics
The compound’s molecular weight (19214) and its physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been used in the synthesis of radiotracer candidates for imaging the expression of cyclooxygenase-2 (cox-2) in the brain .
Action Environment
The compound is typically stored at room temperature under nitrogen, suggesting that certain environmental conditions may be necessary for its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethyl)phenol typically involves the reaction of phenol with trifluoromethyl bromide (CF3Br) to form 2-trifluoromethylphenol. This intermediate is then reacted with methanol (CH3OH) to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-4-(trifluoromethyl)phenol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a substrate in various organic synthesis reactions and is used to study reaction mechanisms.
Biology: The compound is used in enzyme activity and inhibition studies.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the methoxy group.
2-Methoxyphenol: Similar structure but lacks the trifluoromethyl group.
Trifluoromethylpyridine: Contains a trifluoromethyl group but has a pyridine ring instead of a phenol ring
Uniqueness: 2-Methoxy-4-(trifluoromethyl)phenol is unique due to the presence of both methoxy and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULGVCJGJHHILR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027888-79-4 | |
Record name | 4-Hydroxy-3-methoxybenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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